

In Vitro Activity of HG-7-85-01: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: HG-7-85-01-Decyclopropane

Cat. No.: B12424447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of the type II ATP-competitive kinase inhibitor, HG-7-85-01. The information is compiled to support research and development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Inhibition Data

HG-7-85-01 demonstrates potent inhibitory activity against a range of wild-type and mutant kinases implicated in oncogenesis. Its efficacy is particularly notable against the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3]

Biochemical Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) values of HG-7-85-01 against various purified kinases are summarized below.



Target Kinase	Mutant	IC50 (nM)
Bcr-Abl	T315I	3[1][3][4]
KDR (VEGFR2)	Wild-Type	20[1][3][4]
RET	Wild-Type	30[1][3][4]
Other Kinases	N/A	>2000[3][4]

Cellular Proliferation Inhibition Profile

The half-maximal effective concentration (EC50) values of HG-7-85-01 in various cell lines expressing specific kinases are detailed below.

Cell Line	Expressed Kinase(s)	EC50 (nM)
Ba/F3	BCR-ABL (non-mutant)	60 - 140[4]
Ba/F3	BCR-ABL (T315I mutant)	60 - 140[4]
Ba/F3	Kit (T670I mutant)	Potently Inhibits[4]
Ba/F3	TEL/PDGFRβ	Potently Inhibits[4]
Ba/F3	c-Src (human)	190[4]
Ba/F3	T338I Src	290[4]
Ba/F3	T338M Src	150[4]

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of HG-7-85-01.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of a purified kinase.[5]

Foundational & Exploratory

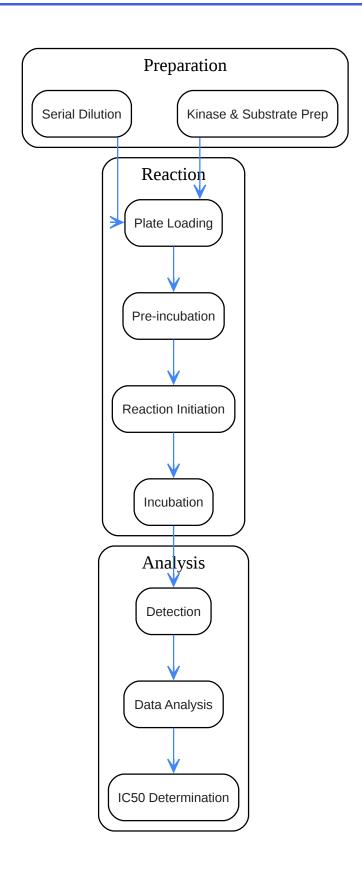




Methodology:

- Compound Preparation: Prepare a serial dilution of HG-7-85-01 in an appropriate solvent, such as DMSO, and then dilute it into the assay buffer.[1]
- Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme to wells
 containing different concentrations of HG-7-85-01.[1] Allow for a pre-incubation period of 1530 minutes at room temperature to permit inhibitor binding.[1]
- Initiation: Start the kinase reaction by adding a solution containing the peptide substrate and ATP.[1] The final ATP concentration should be close to the Km for the specific kinase.[6]
- Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][5]
- Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining.[1] This is often achieved using luminescence-based assays where the light output is inversely proportional to kinase activity.[1]
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]





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Biochemical Kinase Inhibition Assay Workflow.



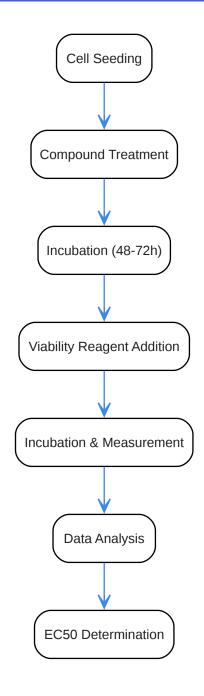
Cell Proliferation Assay (MTT/MTS)

This protocol is used to determine the effect of HG-7-85-01 on the proliferation and viability of cancer cell lines.[2][5]

Methodology:

- Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3) expressing the target kinase into 96well plates at a predetermined density.[1][7]
- Compound Treatment: Treat the cells with a range of concentrations of HG-7-85-01.[5]
- Incubation: Incubate the cells for 48 to 72 hours to allow the compound to exert its effect on cell proliferation.[5]
- Viability Assessment: Add a tetrazolium salt (MTT or MTS) to the wells. Metabolically active cells will convert the salt into a colored formazan product.[5]
- Measurement: After a further incubation period, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the EC50 value by fitting the data to a doseresponse curve.[2][5]





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Cell Proliferation Assay Workflow.

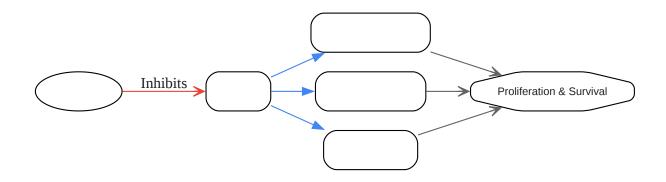
Signaling Pathway Inhibition

HG-7-85-01 exerts its anti-proliferative and pro-apoptotic effects by inhibiting key downstream signaling pathways that are constitutively activated in many cancers.[2][8]

BCR-ABL Signaling Pathway



In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives oncogenesis through the activation of several downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival. HG-7-85-01 inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.[7]

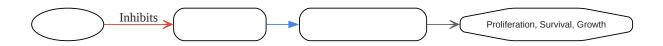


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Inhibition of BCR-ABL Signaling by HG-7-85-01.

PDGFRα, Kit, and Src Signaling Pathways

HG-7-85-01 also demonstrates potent inhibition of PDGFRα, Kit, and Src kinases.[2][4][8] These receptor tyrosine kinases, when dysregulated, can lead to the activation of similar downstream pro-survival and proliferative pathways as BCR-ABL. By inhibiting these upstream kinases, HG-7-85-01 effectively abrogates the oncogenic signaling in cancers dependent on these pathways.[3][8]



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Inhibition of PDGFRα, Kit, and Src Signaling.

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